2-Chloroethanol

Description

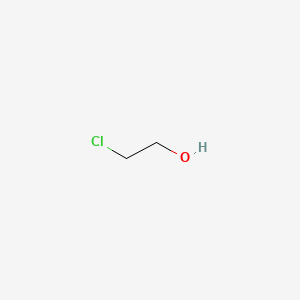

Structure

3D Structure

Properties

IUPAC Name |

2-chloroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClO/c3-1-2-4/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIFAVKTNFCBPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClO, Array | |

| Record name | ETHYLENE CHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0236 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021877 | |

| Record name | 2-Chloroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene chlorohydrin is a colorless liquid with an ether-like odor. It is soluble in water and is also a combustible liquid. Its vapors are heavier than air and it is very toxic by inhalation and skin absorption. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects., Colorless liquid with a faint, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a faint, ether-like odor. | |

| Record name | ETHYLENE CHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene chlorohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/487 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0236 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE CHLOROHYDRIN (2-CHLOROETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/55 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene chlorohydrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0268.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

262 °F at 760 mmHg (EPA, 1998), 128-130 °C @ 760 MM HG, 128-130 °C, 262 °F | |

| Record name | ETHYLENE CHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0236 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE CHLOROHYDRIN (2-CHLOROETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/55 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene chlorohydrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0268.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

140 °F (EPA, 1998), 40 °C, 105 °F (40 °C) (open cup), 60 °C c.c., 140 °F | |

| Record name | ETHYLENE CHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene chlorohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/487 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0236 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE CHLOROHYDRIN (2-CHLOROETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/55 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene chlorohydrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0268.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), SOL IN ALL PROPORTIONS IN WATER, ALC, ORG SOLVENTS; SLIGHTLY SOL IN ETHER, SOL IN VARIOUS RESINS, Infinitely soluble in aqueous solution (1X10+6 mg/l @ 25 °C), Solubility in water: miscible, Miscible | |

| Record name | ETHYLENE CHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0236 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethylene chlorohydrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0268.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.197 (EPA, 1998) - Denser than water; will sink, 1.197 @ 20 °C/4 °C, WHEN HEATED WITH WATER TO 100 °C IT DECOMPOSES INTO GLYCOL & ALDEHYDE; WHEN HEATED TO 184 °C, IT DECOMPOSES INTO ETHYLENE CHLORIDE & ACETALDEHYDE; DENSITY OF SATURATED AIR: 1.011 @ 20 °C; 1.022 @ 30.3 °C; PERCENT IN SATURATED AIR: 0.644 @ 20 °C; 1.32 @ 30.3 °C, Relative density (water = 1): 1.2, 1.2, 1.20 | |

| Record name | ETHYLENE CHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0236 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE CHLOROHYDRIN (2-CHLOROETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/55 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene chlorohydrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0268.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.78 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.78 (AIR= 1), Relative vapor density (air = 1): 2.78, 2.78 | |

| Record name | ETHYLENE CHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0236 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE CHLOROHYDRIN (2-CHLOROETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/55 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

4.9 mmHg (EPA, 1998), 7.18 [mmHg], Vapor pressure = 7.18 mm Hg @ 25 °C, 4.9 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C: 0.65, 5 mmHg | |

| Record name | ETHYLENE CHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene chlorohydrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/487 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0236 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE CHLOROHYDRIN (2-CHLOROETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/55 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene chlorohydrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0268.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

THE COMMERCIAL PRODUCT CONTAINS AS ITS CHIEF IMPURITIES ETHYLENE DICHLORIDE & DICHLOROETHYL ETHER. | |

| Record name | 2-CHLOROETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS GLYCERINE-LIKE LIQ, Colorless liquid. | |

CAS No. |

107-07-3, 59826-67-4 | |

| Record name | ETHYLENE CHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chloroethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059826674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-chloroethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylene chlorohydrin (2-Chloroethanol) | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/ethylene-chlorohydrin-2-chloroethanol-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ethanol, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE CHLOROHYDRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/753N66IHAN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLOROETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0236 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE CHLOROHYDRIN (2-CHLOROETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/55 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethanol, 2-chloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KKD59F8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-89.5 °F (EPA, 1998), -67.5 °C, -67 °C, -90 °F | |

| Record name | ETHYLENE CHLOROHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/681 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/426 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROETHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0236 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYLENE CHLOROHYDRIN (2-CHLOROETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/55 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethylene chlorohydrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0268.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

2-Chloroethanol physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloroethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as ethylene (B1197577) chlorohydrin, is the simplest beta-halohydrin with the chemical formula HOCH2CH2Cl.[1] It is a bifunctional molecule containing both an alkyl chloride and a primary alcohol functional group.[1] This colorless liquid possesses a faint, ether-like odor and is miscible with water and many organic solvents.[1][2] Historically, it was a significant precursor in the large-scale production of ethylene oxide, a process that has since been largely replaced by the direct oxidation of ethylene.[1][3] Currently, this compound is utilized in the synthesis of pharmaceuticals, biocides, plasticizers, and dyes.[1][4] It also serves as a solvent for various materials, including cellulose (B213188) acetate (B1210297) and ethyl cellulose.[1] From a toxicological and environmental standpoint, this compound is a metabolite in the degradation of 1,2-dichloroethane.[1]

Physical Properties of this compound

This compound is a colorless liquid at room temperature.[5] It is fully miscible with water, ethanol, acetone, and benzene.[3] The presence of both a hydroxyl group and a chlorine atom imparts a polar character to the molecule, contributing to its solubility in polar solvents.[6] An azeotrope with water is formed, which boils at 97.8 °C and contains 42% water by weight.[3]

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C2H5ClO |

| Molar Mass | 80.51 g/mol [2] |

| Appearance | Colorless liquid[1] |

| Odor | Faint, ether-like[1] |

| Density | 1.201 g/mL at 25 °C[1][7] |

| Melting Point | -62.6 °C[1] to -89 °C[7][8] |

| Boiling Point | 127–131 °C[1][2] |

| Solubility in Water | Miscible[1][2] |

| Vapor Pressure | 700 Pa (5 mmHg) at 20 °C[2][7] |

| Vapor Density | 2.78 (air = 1)[7] |

| Flash Point | 55 °C[2] |

| Autoignition Temperature | 425 °C[3] |

| Refractive Index | 1.441 (at 20 °C)[7][9] |

Chemical Properties of this compound

This compound exhibits reactivity characteristic of both alcohols and alkyl chlorides.[3] It can undergo dehydrohalogenation in the presence of an alkali hydroxide (B78521) to yield ethylene oxide.[2] The compound reacts with various amines, with the rate of reaction following the order: n-amylamine > cyclohexylamine (B46788) > aniline.[3] Its reaction with ammonia (B1221849) produces monoethanolamine, and with tertiary amines, it forms quaternary ammonium (B1175870) compounds.[3] Furthermore, this compound can be oxidized to monochloroacetic acid.[3]

Table 2: Key Chemical Reactions of this compound

| Reactant | Product(s) | Reaction Type |

| Alkali Hydroxide (e.g., NaOH) | Ethylene oxide, NaCl, H2O | Dehydrohalogenation[1] |

| Alcohols/Phenols (basic conditions) | Hydroxyethyl ethers | Etherification[3] |

| Ammonia | Monoethanolamine | Amination[3] |

| Tertiary Amines | Quaternary ammonium compounds | Quaternization[3] |

| Cyanides | Nitriles | Nucleophilic Substitution[3] |

| Aldehydes | Acetals | Acetal Formation[3] |

| Phosgene | 2-Chloroethyl chloroformate | Acylation[3] |

| Oxidation | Monochloroacetic acid | Oxidation[3] |

Spectroscopic Data

The structural features of this compound give rise to distinct spectroscopic signatures.

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR (in CDCl₃) | ||

| -CH₂Cl | ~3.75 | Triplet[10] |

| -CH₂OH | ~3.60 | Triplet[10] |

| -OH | Variable (broad) | Singlet[10] |

| ¹³C NMR (in D₂O) | ||

| -CH₂OH | 64.725 | [11] |

| -CH₂Cl | 48.874 | [11] |

Synthesis of this compound

Industrially, this compound is primarily synthesized through the reaction of ethylene with hypochlorous acid.[1][12] An alternative laboratory-scale synthesis involves the reaction of ethylene glycol with hydrogen chloride gas.[2][13]

Caption: Industrial and alternative synthesis routes for this compound.

Key Chemical Reactions

This compound's bifunctional nature allows it to participate in a variety of chemical transformations.

Caption: Overview of significant reactions involving this compound.

Metabolic and Degradation Pathways

In biological systems, this compound is metabolized into more toxic compounds. The degradation in some bacteria follows a similar oxidative pathway.[14]

Caption: The metabolic conversion of this compound in biological systems.

Experimental Protocols

Determination of Physical Properties

Standard laboratory procedures are employed for the determination of the physical properties of this compound.

-

Boiling Point: The boiling point can be determined by simple distillation. The liquid is heated in a distillation apparatus, and the temperature at which the vapor pressure equals the atmospheric pressure and the liquid actively boils is recorded.

-

Density: The density is measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature, typically 25 °C.

-

Solubility: The miscibility with water and other solvents can be observed by mixing known volumes of this compound and the solvent and observing for phase separation.

Analysis of this compound in Food Matrices by GC-MS/MS

The following protocol is a generalized procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[15][16]

-

Sample Preparation and Extraction:

-

Weigh a homogenized sample (e.g., 2-10 g) into a 50 mL centrifuge tube.

-

For dry matrices, add a specific volume of cold water to hydrate (B1144303) the sample.[16]

-

Add cold acetonitrile (B52724) as the extraction solvent.

-

Add a QuEChERS salt packet (containing MgSO₄, NaCl, and citrate (B86180) buffers) and shake vigorously.[16]

-

Centrifuge the sample to separate the layers.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of sorbents (e.g., PSA, C18) and MgSO₄.

-

Vortex and centrifuge the tube.

-

-

GC-MS/MS Analysis:

-

Transfer the cleaned extract into a GC vial for analysis.

-

Inject a small volume (e.g., 1-2 µL) of the extract into the GC-MS/MS system.

-

The separation is typically performed on a wax-type capillary column.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for sensitive and selective quantification of this compound.

-

Safety and Handling

This compound is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[8] It is a flammable liquid and its vapors can form explosive mixtures with air.[17] When heated to decomposition, it emits highly toxic fumes of hydrogen chloride and phosgene.[4]

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, a face shield, a fire-resistant lab coat, and appropriate chemical-resistant gloves (e.g., fluorinated rubber).[8][18]

-

Handling: Handle in a certified chemical fume hood.[18] Keep away from sources of ignition and take measures to prevent the buildup of electrostatic charge.[8]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong bases and oxidizing agents.[4][8]

-

First Aid: In case of exposure, seek immediate medical attention. If inhaled, move to fresh air. If on skin, wash immediately with soap and plenty of water. If in eyes, rinse with plenty of water.[8][17]

Conclusion

This compound is a versatile chemical with a range of applications, stemming from its bifunctional nature. A thorough understanding of its physical and chemical properties, as well as its reactivity and toxicity, is crucial for its safe handling and effective use in research and industrial settings. The provided data and protocols offer a comprehensive guide for professionals working with this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. chemcess.com [chemcess.com]

- 4. This compound-Wuxi Ginkgo Plastic Industry Co.,Ltd [chlorohydrin.com]

- 5. grokipedia.com [grokipedia.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2-氯乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. opcw.org [opcw.org]

- 9. This compound CAS#: 107-07-3 [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. bmse000360 this compound at BMRB [bmrb.io]

- 12. researchgate.net [researchgate.net]

- 13. google.com [google.com]

- 14. researchgate.net [researchgate.net]

- 15. fssai.gov.in [fssai.gov.in]

- 16. agilent.com [agilent.com]

- 17. ICSC 0236 - this compound [inchem.org]

- 18. wcu.edu [wcu.edu]

Synthesis of 2-Chloroethanol from ethylene and hypochlorous acid

An In-depth Technical Guide to the Synthesis of 2-Chloroethanol from Ethylene (B1197577) and Hypochlorous Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a significant bifunctional molecule, through the reaction of ethylene with hypochlorous acid. This document details the underlying reaction mechanism, provides established experimental protocols for its synthesis, and presents key quantitative data in a structured format to facilitate understanding and replication. Furthermore, this guide includes visual representations of the reaction pathway and a general experimental workflow to aid researchers in their synthetic endeavors. This compound serves as a crucial intermediate in the production of various chemicals, including ethylene oxide, pharmaceuticals, biocides, and plasticizers.

Introduction

This compound (also known as ethylene chlorohydrin) is a colorless liquid with the chemical formula HOCH₂CH₂Cl. It possesses both an alcohol and an alkyl halide functional group, making it a versatile reagent in organic synthesis. Historically, its primary industrial application was as a precursor to ethylene oxide, a key commodity chemical. Although direct oxidation of ethylene has largely supplanted this route for ethylene oxide production, the synthesis of this compound remains relevant for various other applications. These include the manufacturing of pharmaceuticals, dyes, biocides, and plasticizers.

The most common industrial method for producing this compound is through the hypochlorination of ethylene, which involves the reaction of ethylene with hypochlorous acid (HOCl). Hypochlorous acid is typically generated in situ by the reaction of chlorine with water.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from ethylene and hypochlorous acid proceeds via an electrophilic addition reaction. The double bond of the ethylene molecule acts as a nucleophile, attacking the electrophilic chlorine atom of hypochlorous acid. This results in the formation of a cyclic chloronium ion intermediate. The water molecule then acts as a nucleophile, attacking one of the carbon atoms of the chloronium ion, leading to the opening of the three-membered ring. Subsequent deprotonation of the resulting oxonium ion yields this compound.

The overall reaction can be represented as:

CH₂=CH₂ + HOCl → HOCH₂CH₂Cl

The hypochlorous acid is typically formed by dissolving chlorine gas in water, which establishes an equilibrium with hypochlorous acid and hydrochloric acid:

Cl₂ + H₂O ⇌ HOCl + HCl

Experimental Protocols

The following protocols are generalized procedures for the laboratory-scale synthesis of this compound. Researchers should adapt these methods based on their specific equipment and safety protocols.

Generation of Hypochlorous Acid Solution

A solution of hypochlorous acid can be prepared by bubbling chlorine gas through cold water or by the acidification of a hypochlorite (B82951) salt solution.

Method A: From Chlorine Gas

-

Set up a gas washing bottle or a fritted bubbler in a fume hood.

-

Fill the bubbler with a known volume of ice-cold deionized water.

-

Slowly bubble chlorine gas through the water while maintaining the temperature below 10 °C.

-

The concentration of the resulting hypochlorous acid solution can be determined by titration.

Method B: From Calcium Hypochlorite

-

Prepare a suspension of calcium hypochlorite (bleaching powder) in water.

-

Cool the suspension in an ice bath.

-

Slowly add a dilute acid (e.g., boric acid or carbonic acid generated from CO₂) with vigorous stirring to generate hypochlorous acid.

Synthesis of this compound

-

In a well-ventilated fume hood, place the prepared hypochlorous acid solution in a reaction vessel equipped with a stirrer, a gas inlet tube, and a thermometer.

-

Cool the solution to the desired reaction temperature (typically between 10-50 °C).

-

Slowly bubble ethylene gas through the stirred solution. The flow rate of ethylene should be controlled to ensure efficient absorption and reaction.

-

Monitor the reaction progress by periodically analyzing aliquots of the reaction mixture for the consumption of hypochlorous acid or the formation of this compound using appropriate analytical techniques (e.g., titration, GC-MS).

-

Once the reaction is complete, the resulting aqueous solution of this compound can be subjected to purification.

Purification of this compound

The product is typically a dilute aqueous solution of this compound. Due to the formation of an azeotrope with water, simple distillation is not effective for complete separation.

-

Salting Out: The aqueous solution can be saturated with a salt such as sodium chloride or calcium chloride to decrease the solubility of this compound.

-

Solvent Extraction: The this compound can be extracted from the aqueous phase using a suitable organic solvent (e.g., diethyl ether, dichloromethane).

-

Distillation: The extracted organic phase is then dried over an appropriate drying agent (e.g., anhydrous magnesium sulfate) and the solvent is removed by distillation. The resulting crude this compound can be further purified by fractional distillation under reduced pressure.

Quantitative Data

The yield and selectivity of the this compound synthesis are influenced by several factors, including temperature, reactant concentrations, and the presence of byproducts.

Table 1: Effect of Reaction Conditions on this compound Yield

| Parameter | Condition | Yield of this compound | Reference |

| Temperature | 35 °C | 88% | |

| 35-50 °C | Preferred for efficient dichloroethane stripping | ||

| 10-50 °C | General operating range | ||

| Ethylene to Chlorine Ratio | 1.42 | 88% | |

| Ethylene Excess | 50% | Preferred for efficient dichloroethane stripping | |

| Product Concentration | 4.5-5.0% in product stream | 85-89% of converted ethylene | |

| 6.4% | 88% |

Table 2: Major Byproducts in this compound Synthesis

| Byproduct | Chemical Formula | Formation Conditions |

| 1,2-Dichloroethane | ClCH₂CH₂Cl | Formed from the reaction of ethylene with chlorine. Its formation is favored at higher HCl concentrations and when a separate organic phase is present. |

| Bis(2-chloroethyl) ether | (ClCH₂CH₂)₂O | A minor byproduct in the industrial process. |

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Safety Considerations

This compound is a toxic and hazardous substance. It is readily absorbed through the skin and is a suspected carcinogen. All handling of this chemical should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ethylene and chlorine are flammable and toxic gases, respectively, and should be handled with extreme care.

Conclusion

The synthesis of this compound from ethylene and hypochlorous acid is a well-established and important industrial process. This guide has provided a detailed overview of the reaction, including its mechanism, experimental procedures, and key process parameters. The provided data and visualizations are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling a deeper understanding and facilitating further research and application of this versatile chemical intermediate.

The Dual Nature of 2-Chloroethanol: An In-Depth Technical Guide to its Mechanism of Action in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethanol (HOCH₂CH₂Cl), a bifunctional organic molecule, serves as a versatile reagent and building block in a multitude of organic reactions.[1] Its unique structure, possessing both a nucleophilic hydroxyl group and an electrophilic carbon bearing a chlorine atom, dictates its reactivity and allows it to participate in a variety of transformations. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, focusing on its utility in key organic reactions, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate complex pathways.

Core Mechanisms of Action

The reactivity of this compound is primarily governed by the interplay between its alcohol and alkyl chloride functionalities. It can act as both a nucleophile, through its hydroxyl group, and an electrophile at the carbon-chlorine bond. This dual nature is central to its role in intramolecular cyclizations and intermolecular substitution reactions.

Intramolecular Cyclization: The Formation of Ethylene (B1197577) Oxide

One of the most significant reactions of this compound is its conversion to ethylene oxide, a valuable industrial intermediate.[2] This reaction proceeds via an intramolecular Williamson ether synthesis, typically initiated by a base.

Mechanism: The reaction follows a two-step mechanism. The first step is a rapid acid-base reaction where a base, commonly a hydroxide (B78521) ion (OH⁻), deprotonates the hydroxyl group of this compound to form the corresponding alkoxide.[3] This is a fast equilibrium step. The second, rate-determining step involves the intramolecular nucleophilic attack of the newly formed alkoxide on the adjacent carbon atom bearing the chlorine atom.[3] This results in the displacement of the chloride ion and the formation of the three-membered epoxide ring.[3]

Caption: Mechanism of Ethylene Oxide Formation from this compound.

The rate of ethylene oxide formation is dependent on factors such as temperature, base concentration, and ionic strength. The reaction follows second-order kinetics, being first order in both this compound and the hydroxide ion.[4]

| Temperature (°C) | [NaOH] (mol dm⁻³) | k₂ (10⁻³ dm³ mol⁻¹ s⁻¹) | Reference |

| 10 | 0.060 | 2.75 ± 0.04 | [5] |

| 25 | 0.060 | 10.3 ± 0.06 | [5] |

| 35 | 0.060 | 31.9 ± 0.5 | [5] |

| Temperature (°C) | Activation Energy (Ea) (kJ mol⁻¹) | Enthalpy of Activation (ΔH‡) (kJ mol⁻¹) | Entropy of Activation (ΔS‡) (J mol⁻¹ K⁻¹) | Gibbs Free Energy of Activation (ΔG‡) (kJ mol⁻¹) | Reference |

| 25 | 93.6 ± 2.0 | 91.1 ± 2.1 | -0.8 ± 6.7 | 91.4 ± 0.1 | [3] |

Intermolecular Nucleophilic Substitution: The Williamson Ether Synthesis

This compound is a valuable reagent in the Williamson ether synthesis for the preparation of hydroxyethyl (B10761427) ethers.[2] In this Sₙ2 reaction, an alkoxide or phenoxide acts as the nucleophile, attacking the electrophilic carbon of this compound and displacing the chloride.[6]

Mechanism: The reaction proceeds via a concerted Sₙ2 mechanism. A strong base is first used to deprotonate the alcohol or phenol (B47542), generating a potent alkoxide or phenoxide nucleophile. This nucleophile then attacks the carbon atom bonded to the chlorine in this compound from the backside, leading to an inversion of configuration at that carbon (though not relevant for this specific substrate) and the formation of the ether linkage.[6]

Caption: General Mechanism of Williamson Ether Synthesis using this compound.

The yield of the Williamson ether synthesis is generally high, typically ranging from 50% to 95%, depending on the specific reactants and conditions.[6] The use of a primary alkyl halide like this compound favors the Sₙ2 pathway over competing elimination reactions.[7]

| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Hydroxyacetanilide | K₂CO₃ | DMF | 70-110 | Not specified | [8] |

| 2-Hydroxyacetanilide | NaOH | Water | Reflux | Starting material recovered | [8] |

| Allyl alcohol | NaH | Not specified | Not specified | Good | [9] |

Experimental Protocols

Protocol 1: Synthesis of Ethylene Oxide from this compound

This protocol is a general laboratory procedure for the dehydrochlorination of this compound.

Materials:

-

This compound

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, prepare a concentrated aqueous solution of potassium hydroxide or sodium hydroxide.

-

Slowly add this compound to the stirred base solution. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

For a higher yield (around 90%), the slow addition of an aqueous solution of this compound to calcium oxide under reflux can be employed.[10]

-

The ethylene oxide formed is a gas at room temperature (boiling point 10.7 °C) and can be collected by distillation from the reaction mixture.[10]

-

Due to the volatile and flammable nature of ethylene oxide, appropriate safety precautions, including working in a well-ventilated fume hood and using a cold trap to collect the product, are essential.

Caption: Experimental Workflow for Ethylene Oxide Synthesis.

Protocol 2: Williamson Ether Synthesis of 4-Methylphenoxyacetic Acid

This protocol details the synthesis of an ether using a phenoxide and chloroacetic acid, which is analogous to using this compound. A specific protocol using this compound is provided based on literature suggestions.[8][11]

Materials:

-

4-Methylphenol (p-cresol)

-

Sodium hydroxide (NaOH)

-

Chloroacetic acid

-

Water

-

6M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Test tube or round-bottom flask

-

Hot water bath

-

Separatory funnel

-

Büchner funnel

Procedure for a similar synthesis:

-

Accurately weigh about 1.0 g of 4-methylphenol into a 25x100 mm test tube.[11]

-

Add 5 mL of 30% aqueous NaOH. Stir to dissolve, gentle warming may be necessary.[11]

-

Add 1.5 g of chloroacetic acid to the test tube and stir.[11]

-

Clamp the test tube in a hot water bath at 90-100°C for 30-40 minutes.[11]

-

Cool the tube and dilute the mixture with about 10 mL of water.[11]

-

Acidify the solution with 6M HCl until it is acidic to litmus (B1172312) paper.[11]

-

Transfer the acidic liquid to a separatory funnel and extract with 10 mL of diethyl ether.[11]

-

Wash the ether layer with 10 mL of water, then extract with 10 mL of saturated sodium bicarbonate solution.[11]

-

Carefully acidify the bicarbonate layer with 6M HCl to precipitate the product.[11]

-

Filter the solid product using a Büchner funnel, wash with cold water, and air dry.[11]

Adapted Protocol for this compound:

-

Dissolve the desired phenol or alcohol (e.g., 4-hydroxyacetanilide) in a suitable dry solvent such as DMF.[8]

-

Add 1.5 equivalents of a base like potassium carbonate.[8]

-

Add 1.1 equivalents of this compound.[8]

-

Heat the reaction mixture to 70-110 °C and monitor the reaction progress by TLC.[8]

-

After completion, cool the reaction mixture and pour it into an excess of water.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography as needed.

Caption: Experimental Workflow for Williamson Ether Synthesis with this compound.

Conclusion

This compound's unique bifunctional nature makes it a cornerstone reagent in organic synthesis. Its ability to undergo efficient intramolecular cyclization to form ethylene oxide and participate in intermolecular Sₙ2 reactions like the Williamson ether synthesis highlights its versatility. Understanding the underlying mechanisms, supported by quantitative kinetic and yield data, is crucial for optimizing reaction conditions and developing novel synthetic methodologies in pharmaceutical and materials science research. The provided protocols offer a practical guide for the application of this compound in these fundamental organic transformations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemcess.com [chemcess.com]

- 3. researchgate.net [researchgate.net]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Sciencemadness Discussion Board - Ethylene oxide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. The Williamson Ether Synthesis [cs.gordon.edu]

An In-depth Technical Guide on the Properties and Hazards of 2-Chloroethanol (CAS Number: 107-07-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, toxicological data, and associated hazards of 2-Chloroethanol (CAS No. 107-07-3), also known as ethylene (B1197577) chlorohydrin. The information is intended to support safe handling, risk assessment, and informed decision-making in research and development settings.

Chemical and Physical Properties

This compound is a colorless liquid with a faint, ethereal odor.[1][2] It is miscible with water and soluble in alcohol.[3] This substance is a combustible liquid and its vapors are heavier than air.[2]

| Property | Value | Reference |

| CAS Number | 107-07-3 | [4] |

| Synonyms | Ethylene chlorohydrin, Glycol chlorohydrin, 2-Chloroethyl alcohol | [1][4] |

| Molecular Formula | C₂H₅ClO | [1] |

| Molecular Weight | 80.51 g/mol | [1][5] |

| Appearance | Colorless liquid | [1] |

| Odor | Faint, ether-like | [1][3] |

| Boiling Point | 129 °C | [6] |

| Melting Point | -63 °C to -89 °C | [3][6] |

| Flash Point | 60 °C (closed cup) | [4] |

| Density | 1.201 g/mL at 25 °C | [3] |

| Vapor Pressure | 5 mmHg at 20 °C | [3] |

| Vapor Density | 2.78 (air = 1) | [3][5] |

| Water Solubility | Miscible | [3] |

| logP (Octanol/Water Partition Coefficient) | -0.06 | [3][5] |

Toxicological Properties

This compound is highly toxic and can be fatal if swallowed, inhaled, or in contact with skin.[6] Short-term exposure may cause severe irritation to the eyes and respiratory tract, and can lead to effects on the central nervous system, cardiovascular system, kidneys, and liver, potentially resulting in death.[4] Symptoms of exposure can include nausea, headache, and vomiting.[6]

| Toxicity Data | Value | Species | Route | Reference |

| LD₅₀ (Lethal Dose, 50%) | 71 mg/kg | Rat | Oral | [7] |

| 18 mg/kg | Mouse | Dermal | [6] | |

| 67 mg/kg | Rabbit | Dermal | [7] | |

| LC₅₀ (Lethal Concentration, 50%) | 0.11 mg/L (4 hours) | Rat | Inhalation | [6][7] |

| Eye Irritation | Mild eye irritation (72 h) | Rabbit | - | [6] |

| Skin Irritation | No skin irritation (2 h) | Rabbit | - | [6] |

| Skin Sensitization | Did not cause sensitization | Guinea pig | - | [6] |

Hazards and GHS Classification

This compound is classified as a flammable liquid and is highly toxic.[6][8] It is also corrosive to metals.[9]

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor[6] |

| Acute toxicity, Oral | 2 | H300: Fatal if swallowed[6] |

| Acute toxicity, Dermal | 1 | H310: Fatal in contact with skin[6] |

| Acute toxicity, Inhalation | 1/2 | H330: Fatal if inhaled[6][9] |

| Serious eye damage/eye irritation | 1/2 | H318/H319: Causes serious eye damage/irritation[9][10] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals[9] |

| Hazardous to the aquatic environment, chronic toxicity | 2 | H411: Toxic to aquatic life with long lasting effects[9] |

Signal Word: Danger[6]

Hazard Pictograms:

-

Flame (GHS02)

-

Skull and crossbones (GHS06)

Occupational Exposure Limits

Several organizations have established occupational exposure limits for this compound to protect workers from its harmful effects.

| Organization | Limit | Value | Notes | Reference |

| ACGIH TLV | Ceiling | 1 ppm (3.3 mg/m³) | Skin | [5][11] |

| NIOSH REL | Ceiling | 1 ppm (3 mg/m³) | Skin | [11] |

| OSHA PEL | TWA | 5 ppm (16 mg/m³) | Skin | [5][11] |

| NIOSH IDLH | - | 7 ppm | - | [5][11] |

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies conducted following standardized OECD (Organisation for Economic Co-operation and Development) guidelines. These guidelines provide detailed methodologies for assessing the safety of chemicals. Researchers should refer to the specific OECD test guidelines for comprehensive experimental protocols.

-

Acute Oral Toxicity: OECD Test Guideline 401 (or subsequent versions like 420/423) would have been followed. This involves the administration of the substance in graduated doses to groups of animals to determine the dose at which 50% of the animals die (LD₅₀).[10][12]

-

Acute Dermal Toxicity: The methodology is outlined in OECD Test Guideline 402. The substance is applied to the clipped skin of animals, and the toxic effects and mortality are observed to determine the dermal LD₅₀.[2][13]

-

Acute Inhalation Toxicity: OECD Test Guideline 403 details the procedures for exposing animals to the substance via inhalation to determine the lethal concentration (LC₅₀).[14][15]

-

Dermal Irritation/Corrosion: As per OECD Test Guideline 404, the substance is applied to the skin of an animal, and the degree of irritation is scored at specific intervals.[16][17]

-

Eye Irritation/Corrosion: OECD Test Guideline 405 is the standard for assessing eye irritation. The substance is instilled into the eye of an animal, and the effects on the cornea, iris, and conjunctiva are evaluated.[9][18]

Metabolic Pathway and Mechanism of Toxicity

The toxicity of this compound is largely attributed to its metabolites. In the liver, it is oxidized by alcohol dehydrogenase to 2-chloroacetaldehyde, which is then further oxidized by aldehyde dehydrogenase to 2-chloroacetic acid.[4] These metabolites, particularly 2-chloroacetaldehyde, are more toxic than the parent compound.[8] The primary detoxification mechanism involves the conjugation of these metabolites with glutathione.[3]

The cardiotoxicity of this compound is believed to be mediated by its metabolite, chloroacetaldehyde (B151913) (CAA). CAA can induce cardiovascular effects that may be mediated by calcium channels.[8][19]

Safe Handling and Emergency Procedures

Due to its high toxicity and flammability, strict safety precautions must be observed when handling this compound.

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[8] Use explosion-proof electrical equipment.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6] Respiratory protection is necessary if ventilation is inadequate.[6]

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Keep away from open flames, hot surfaces, and sources of ignition.[8]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place, away from heat and incompatible materials such as strong oxidizing agents.[6][8]

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[6][9]

-